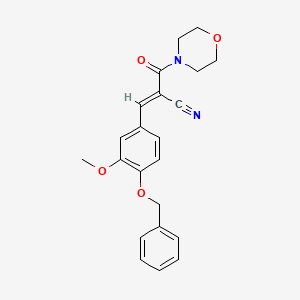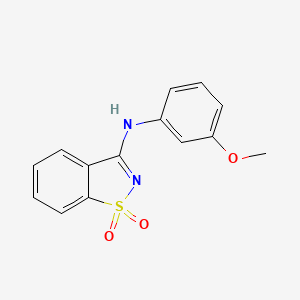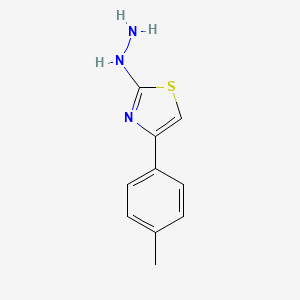
2,2-Diethoxypropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethoxypropanehydrazide is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that this compound might exhibit. For instance, diethoxyphosphinyl acetic acid hydrazide, as described in the first paper, is a versatile reagent used to prepare fused 1,2,4-triazoles, suggesting that diethoxy compounds with hydrazide functionalities can be useful in synthesizing heterocyclic compounds .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that do not require the isolation of intermediates. For example, the preparation of fused 1,2,4-triazoles from diethoxyphosphinyl acetic acid hydrazide is achieved through a three-step process that yields the final product in modest to excellent overall yield . This indicates that similar diethoxy compounds like this compound could potentially be synthesized through a series of reactions without the need for isolating intermediates, which can be advantageous in terms of efficiency and cost-effectiveness.
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the provided papers, the structure of diethyl 2-(3-methoxypropyl) succinate is characterized using 1H NMR and HR-MS . These techniques are crucial for confirming the structure of synthesized compounds. It is likely that similar analytical methods could be employed to determine the molecular structure of this compound, ensuring the correct synthesis and identification of the compound.
Chemical Reactions Analysis
The papers do not provide specific reactions for this compound, but they do describe the chemical reactions of similar compounds. The first paper details the use of diethoxyphosphinyl acetic acid hydrazide in the synthesis of triazoles, which involves reactions with aldehydes and alkoxyimines . This suggests that this compound may also react with these or similar functional groups to form heterocyclic compounds or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not discussed in the provided papers. However, the synthesis and characterization of diethyl 2-(3-methoxypropyl) succinate, which shares some structural similarities, indicate that such compounds can be synthesized with high purity and yield, as evidenced by a 90% yield in the case of the succinate . This information can be extrapolated to suggest that this compound may also exhibit high purity and stability under the right synthetic conditions.
Wissenschaftliche Forschungsanwendungen
Covalent Organic Frameworks
2,2-Diethoxypropanehydrazide derivatives have been utilized in creating covalent organic frameworks (COFs). For instance, the condensation of 2,5-diethoxyterephthalohydrazide with certain compounds yields COF-42 and COF-43. These COFs, linked through hydrazone bonds, form two-dimensional porous frameworks with high crystallinity, chemical and thermal stability, and permanent porosity. This expands the possibilities for porous materials in scientific research (Uribe-Romo et al., 2011).
Anti-Trypanosoma Cruzi Activity
Research on copper(II) complexes containing derivatives of this compound, such as 2-methoxybenzhydrazide, demonstrated promising in vitro activity against Trypanosoma cruzi. One such complex exhibited a high selectivity index, making it a potential candidate for preliminary in vivo assays for Chagas disease treatment (Paixão et al., 2019).
Hydroxamic Acid Protecting Groups
2,2-Diethoxypropane derivatives, like 5,5-Dimethyl-1,4,2-dioxazoles, can be used as aprotic hydroxamic acid protecting groups. These compounds are installed via transketalization of 2,2-diethoxypropane and offer stability under various conditions. They revert back to hydroxamic acid upon specific treatment, applicable to primary, secondary, tertiary, and aromatic hydroxamic acids. This makes them valuable in diverse chemical reactions (Couturier et al., 2002).
Wirkmechanismus
Mode of Action
Like many other chemical compounds, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Biochemical Pathways
It is known that chemical compounds can influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
It is known that chemical compounds can have various effects at the molecular and cellular levels, including changes in gene expression, protein function, and cellular metabolism .
Action Environment
The action, efficacy, and stability of 2,2-Diethoxypropanehydrazide can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific characteristics of the biological environment .
Eigenschaften
IUPAC Name |
2,2-diethoxypropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3/c1-4-11-7(3,12-5-2)6(10)9-8/h4-5,8H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRSCYNQVFFBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C(=O)NN)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)
![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)
![(E)-4-(Dimethylamino)-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-enamide](/img/structure/B3017648.png)
![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)
![N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3017651.png)
![1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid](/img/structure/B3017653.png)

![4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline](/img/structure/B3017656.png)
![N-benzyl-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3017657.png)

![7-cyclopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017659.png)

